(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Overview
Description
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a hydroxyphenyl group and a pyrrolidinyl group attached to a methanone moiety
Mechanism of Action
Target of Action
This compound belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold for novel biologically active compounds . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Alkylaminophenol compounds, which this compound is a part of, have been used frequently in cancer treatment . The specific pathways and their downstream effects are yet to be elucidated.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Alkylaminophenol compounds have been found to have antiproliferative action against cancer cells . More research is needed to understand the specific effects of this compound.
Biochemical Analysis
Biochemical Properties
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with organotin (IV) complexes, acting as a tridentate ligand coordinating through thiolate sulfur, azomethine nitrogen, and phenoxide oxygen atoms . These interactions suggest that this compound can influence the activity of enzymes and proteins involved in these complexes, potentially altering their biochemical functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with organotin (IV) complexes suggests a potential mechanism of enzyme inhibition or activation through coordination with metal ions . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of (4-hydroxyphenyl)(pyrrolidin-1-yl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a methoxy group instead of a hydroxy group.
(2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with the hydroxy group in a different position.
Uniqueness
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. The presence of the pyrrolidinyl group also contributes to its distinct properties compared to other phenyl derivatives .
Properties
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLMYAVIKBNKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589527 | |
Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478929-28-1 | |
Record name | (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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